3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochloride
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Overview
Description
3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochloride is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, along with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochloride typically involves the chlorination of 2-(chloromethyl)-5-fluoropyridine. One common method includes the use of elemental chlorine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination of the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further ensures the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The chloromethyl group can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
- 3-Chloro-2-(chloromethyl)-1-propene
- 2-Chloromethyl-3-chloropropene
Uniqueness
Compared to similar compounds, 3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination of halogens imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H5Cl3FN |
---|---|
Molecular Weight |
216.5 g/mol |
IUPAC Name |
3-chloro-2-(chloromethyl)-5-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C6H4Cl2FN.ClH/c7-2-6-5(8)1-4(9)3-10-6;/h1,3H,2H2;1H |
InChI Key |
BWPUVDPKVWCMKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCl)F.Cl |
Origin of Product |
United States |
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